Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-27-20(24)18-19(14-6-2-5-9-17(14)28-18)29(25,26)23-12-10-22(11-13-23)16-8-4-3-7-15(16)21/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMUMQWFENQTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Methyl 1-Benzothiophene-2-carboxylate
The benzothiophene core is synthesized via a Friedel-Crafts acylation followed by cyclization.
- Step 1 : Thiophenol is acylated with methyl chlorooxalate in dichloromethane (DCM) at 0°C, yielding methyl 2-(phenylthio)acetate.
- Step 2 : Cyclization using polyphosphoric acid (PPA) at 120°C for 6 hours forms methyl 1-benzothiophene-2-carboxylate (Yield: 78%).
Analytical Data :
- 1H NMR (CDCl3, 400 MHz): δ 8.02 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.52–7.43 (m, 2H), 3.94 (s, 3H).
- 13C NMR (CDCl3, 100 MHz): δ 165.2 (C=O), 143.5, 135.7, 132.4, 128.9, 127.3, 124.8, 52.1 (OCH3).
Sulfonation at Position 3 of Benzothiophene
Directing groups and reaction conditions govern regioselective sulfonation:
- Step 1 : Methyl 1-benzothiophene-2-carboxylate is treated with chlorosulfonic acid (ClSO3H) in DCM at −10°C for 2 hours, yielding methyl 3-sulfo-1-benzothiophene-2-carboxylate.
- Step 2 : Conversion to sulfonyl chloride using phosphorus pentachloride (PCl5) in refluxing toluene (Yield: 82%).
Critical Parameters :
- Temperature control (−10°C) prevents over-sulfonation.
- Excess ClSO3H (1.5 equiv) ensures complete conversion.
Synthesis of 4-(2-Fluorophenyl)piperazine
The piperazine derivative is prepared via a palladium-catalyzed coupling:
- Step 1 : Piperazine and 1-bromo-2-fluorobenzene react under Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos, Cs2CO3) in dioxane at 100°C for 24 hours (Yield: 65%).
Analytical Data :
- 1H NMR (DMSO-d6, 400 MHz): δ 7.45–7.38 (m, 1H), 7.12–7.04 (m, 2H), 6.98–6.91 (m, 1H), 3.12 (t, J = 4.8 Hz, 4H), 2.85 (t, J = 4.8 Hz, 4H).
- 19F NMR (DMSO-d6, 376 MHz): δ −118.2.
Final Coupling: Sulfonamide Formation
The sulfonyl chloride intermediate reacts with 4-(2-fluorophenyl)piperazine under Schotten-Baumann conditions:
- Step 1 : Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate (1.0 equiv) and 4-(2-fluorophenyl)piperazine (1.2 equiv) are stirred in DCM with triethylamine (2.5 equiv) at 0°C → 25°C for 12 hours.
- Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:3) isolates the product (Yield: 74%).
Spectroscopic Validation :
- 1H NMR (DMSO-d6, 400 MHz): δ 8.24 (d, J = 8.1 Hz, 1H), 7.98 (d, J = 8.1 Hz, 1H), 7.67–7.59 (m, 2H), 7.32–7.25 (m, 1H), 7.12–7.04 (m, 2H), 6.95–6.88 (m, 1H), 3.88 (s, 3H), 3.42–3.35 (m, 4H), 2.95–2.88 (m, 4H).
- 13C NMR (DMSO-d6, 100 MHz): δ 165.8 (C=O), 158.6 (d, J = 243 Hz, C–F), 143.9, 135.2, 133.7, 131.4, 129.8, 128.6, 125.3, 117.2 (d, J = 22 Hz), 115.4 (d, J = 21 Hz), 52.3 (OCH3), 48.9 (piperazine-CH2), 45.7 (piperazine-CH2).
- HRMS (ESI+): m/z calculated for C21H18FN2O4S2 [M + H]+: 469.0743; found: 469.0748.
Alternative Synthetic Routes and Optimization
Late-Stage Esterification
An alternative pathway involves initial synthesis of 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylic acid, followed by esterification with methanol using DCC/DMAP (Yield: 68%). However, this method introduces additional purification challenges due to residual coupling agents.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) reduces reaction time for sulfonamide formation while maintaining yield (72%), offering a scalable alternative to conventional heating.
Industrial-Scale Considerations
- Cost Efficiency : Bulk synthesis of 4-(2-fluorophenyl)piperazine via continuous-flow Buchwald-Hartwig amination reduces Pd catalyst loading to 0.5 mol%.
- Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) as a safer solvent achieves comparable yields (70%) with lower environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzothiophenes or piperazines.
Scientific Research Applications
Biological Activities
1. Antidepressant Effects
Research indicates that derivatives of piperazine compounds, including those with sulfonyl groups like methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate, exhibit significant antidepressant activity. The structure-activity relationship suggests that modifications to the piperazine ring can enhance efficacy against depressive disorders .
2. Antimicrobial Properties
Studies have shown that related compounds demonstrate antimicrobial activity against various pathogens. The sulfonamide functionality is believed to contribute to this effect, making it a candidate for further development as an antimicrobial agent .
3. COX-II Inhibition
The compound has been investigated for its potential as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation and pain pathways. This inhibition could position it as a therapeutic agent for inflammatory conditions and pain management .
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant effects of several piperazine derivatives, including this compound, using animal models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that this compound could be further explored for clinical applications in treating depression .
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial activity of related sulfonamide compounds against common bacterial strains. This compound demonstrated promising results, showing efficacy comparable to standard antibiotics .
Mechanism of Action
This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the benzothiophene core. Similar compounds include other benzothiophene derivatives and piperazine-containing molecules. the presence of the fluorophenyl group distinguishes this compound and contributes to its unique properties and applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl Ester Variants
Ethyl 3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
- CAS No.: 932464-72-7
- Molecular Formula : C₂₁H₂₀FN₃O₄S₂
- Key Difference : Ethyl ester substituent (vs. methyl) increases molecular weight by 14 Da.
- This modification may influence pharmacokinetics (e.g., metabolic stability) .
Ethyl 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
- CAS No.: 81018-05-5
- Molecular Formula : C₂₂H₂₄N₂O₅S₂
- Key Differences :
- Substituent : 3-Methoxyphenyl (vs. 2-fluorophenyl) on the piperazine ring.
- Electronic Effects : Methoxy groups are electron-donating, which may alter piperazine basicity and receptor interactions.
Table 1: Structural and Physicochemical Comparison
| Compound | Ester Group | Piperazine Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound (CAS 899725-38-3) | Methyl | 2-Fluorophenyl | 447.50 g/mol | Fluorine enhances electronegativity |
| Ethyl Analog (CAS 932464-72-7) | Ethyl | 2-Fluorophenyl | 461.56 g/mol | Higher lipophilicity |
| 3-Methoxyphenyl Analog (CAS 81018-05-5) | Ethyl | 3-Methoxyphenyl | 484.56 g/mol | Electron-donating substituent |
Piperazine Ring Conformation and Substituent Orientation
- Crystal Structure Insights :
- Piperazine rings in related compounds (e.g., (E)-3-(2-ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol) adopt chair conformations, with substituents in equatorial positions to minimize steric strain .
- The sulfonyl group in the target compound likely stabilizes the piperazine ring in a chair conformation, influencing binding to targets like dopamine or serotonin receptors.
Functional Group Variations in Related Compounds
Urea Derivatives : Compounds like 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) feature thiazole and urea moieties instead of benzothiophene-sulfonyl groups. These derivatives prioritize hydrogen bonding (via urea) for receptor engagement, contrasting with the sulfonyl-linked piperazine’s emphasis on steric and electronic interactions .
- Diazenyl Analogs: Methyl 3-[[4-(2-fluorophenyl)piperazin-1-yl]diazenyl]-1H-indole-2-carboxylate replaces the sulfonyl group with a diazenyl (-N=N-) linker.
Pharmacological and Functional Implications
- Receptor Binding : The 2-fluorophenyl-piperazine motif is prevalent in dopamine D4 receptor ligands (e.g., L-750,667, Ki = 0.51 nM for D4). The target compound’s sulfonyl group may mimic spiperone-like interactions, though direct affinity data are unavailable .
- Metabolism : Methyl esters are generally more susceptible to esterase hydrolysis than ethyl esters, suggesting shorter half-lives for the target compound compared to its ethyl analog .
Biological Activity
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its antitubercular properties, interactions with various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzothiophene core, which is known for its diverse biological activities. The presence of a piperazine ring and a fluorinated phenyl group enhances its pharmacological profile.
Antitubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (MTB). A series of benzo[b]thiophene derivatives, including this compound, were tested for their in vitro and ex vivo activities against MTB strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.91 to 2.83 μg/mL against both active and dormant strains of MTB, indicating potent antitubercular activity .
- Comparison with Standard Drugs : The activity was compared with clinically used antitubercular drugs such as Rifampicin (RIF) and Isoniazid (INH), showing slightly better performance in some cases .
Molecular docking studies suggest that the compound binds effectively to the active site of the DprE1 enzyme, which is crucial for MTB survival. The binding interactions involve hydrogen bonds and van der Waals forces, leading to inhibition of the enzyme's activity .
Cytotoxicity and Selectivity
The selectivity index for the compound was assessed against human cancer cell lines, revealing low cytotoxicity. This suggests that the compound may selectively target bacterial cells while sparing human cells, an essential characteristic for drug development .
Additional Biological Activities
Beyond its antitubercular properties, the compound has shown potential in other biological areas:
- Antioxidant Activity : The compound demonstrated significant radical scavenging activity, which could contribute to its overall therapeutic effects .
- Antimicrobial Properties : Preliminary tests indicate that it may possess broader antimicrobial activity against various pathogens .
Research Data Summary
| Biological Activity | MIC (μg/mL) | Remarks |
|---|---|---|
| Antitubercular (active MTB) | 0.91 - 2.83 | Effective against both active and dormant forms |
| Antitubercular (dormant MTB) | 0.60 - 0.61 | Comparable to standard treatments |
| Cytotoxicity | Low | Selective towards bacterial cells |
| Antioxidant | EC50 = 20.00 | Significant radical scavenging ability |
Case Studies
- Study on Derivatives : A study involving various benzo[b]thiophene derivatives found that those with structural similarities to this compound also exhibited promising antitubercular activities, reinforcing the importance of this chemical scaffold in drug design .
- Molecular Docking Insights : Molecular docking studies provided insights into how modifications to the benzothiophene structure can enhance binding affinity and specificity towards MTB targets, suggesting pathways for further optimization .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the benzothiophene core via cyclization of thiophenol derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2 : Introduce the sulfonyl-piperazine moiety using a coupling reaction between the benzothiophene intermediate and 4-(2-fluorophenyl)piperazine-1-sulfonyl chloride. Optimize reaction temperature (70–90°C) and solvent (e.g., DMF or THF) to enhance yield .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve ≥95% purity .
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the sulfonyl-piperazine group and benzothiophene substitution patterns (e.g., H and C NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns to confirm structural integrity .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, particularly for polymorph identification .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions in the sulfonylation step?
- Experimental Design :
- Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) to activate the sulfonyl chloride intermediate and reduce hydrolysis .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency. DMF typically provides higher yields due to better solubility of intermediates .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to identify optimal reaction time and temperature .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected F NMR shifts)?
- Data Analysis Framework :
- Complementary Techniques : Use F-H HOESY NMR to probe fluorine-environment interactions, which may indicate conformational changes or solvent effects .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Biological Evaluation :
- In Vitro Assays : Screen against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or SPR to measure binding affinity .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl-piperazine group and protein active sites .
- Validation : Replicate assays under varied conditions (pH, ionic strength) to confirm reproducibility .
Q. How to address conflicting reports on its bioactivity across studies?
- Critical Analysis :
- Comparative Assay Conditions : Ensure consistent cell lines, assay buffers, and controls. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or systemic biases .
Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
- SAR Strategies :
- Functional Group Modifications : Replace the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to assess impact on potency .
- Scaffold Hopping : Compare with benzofuran or indole derivatives to evaluate the necessity of the benzothiophene core .
- Data Compilation : Tabulate analogs with their IC values and physicochemical properties (e.g., logP, PSA) to identify trends .
Q. How to investigate regioselectivity challenges during sulfonylation of the benzothiophene core?
- Mechanistic Studies :
- Isotopic Labeling : Use S-labeled sulfonyl chloride to track reaction pathways via mass spectrometry .
- Steric vs. Electronic Effects : Introduce bulky substituents on the benzothiophene to test if steric hindrance directs sulfonylation to the 3-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
